3-Bromo-5-(2-methoxyethoxy)benzamide
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Overview
Description
3-Bromo-5-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C10H12BrNO3 It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the third position and a 2-methoxyethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyethoxy)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the following steps:
Bromination: A benzamide precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position.
Etherification: The brominated intermediate is then reacted with 2-methoxyethanol in the presence of a base such as potassium carbonate or sodium hydride to form the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2-methoxyethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 2-methoxyethoxy group can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzamide: Lacks the 2-methoxyethoxy group, which may affect its reactivity and biological activity.
3-Bromo-5-ethoxybenzamide: Contains an ethoxy group instead of the 2-methoxyethoxy group, leading to differences in solubility and reactivity.
3-Bromo-5-(2-hydroxyethoxy)benzamide: Has a hydroxyethoxy group, which can alter its hydrogen bonding and polarity.
Uniqueness
3-Bromo-5-(2-methoxyethoxy)benzamide is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group, which confer specific chemical and physical properties. These functional groups can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSJMKFDJWQUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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